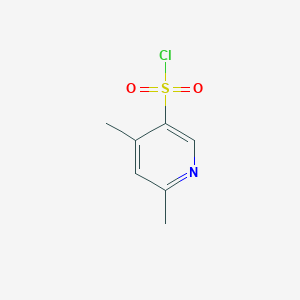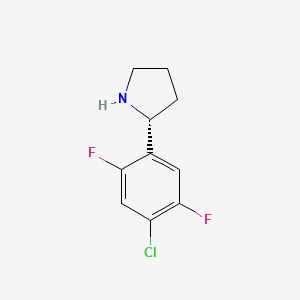
(R)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. It features a pyrrolidine ring substituted with a 4-chloro-2,5-difluorophenyl group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,5-difluorobenzene and a suitable pyrrolidine precursor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and suitable electrophiles.
Chiral Resolution: The ®-enantiomer can be obtained through chiral resolution techniques, such as using chiral catalysts or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
®-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyrrolidines with different functional groups.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in asymmetric synthesis to introduce chirality into target molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic potential in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in industrial chemical reactions.
作用机制
The mechanism of action of ®-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
(S)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine: The enantiomer of the compound with potentially different biological activities.
2-(4-Chloro-2,5-difluorophenyl)pyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.
2-(4-Chlorophenyl)pyrrolidine: A similar compound lacking the fluorine substituents.
Uniqueness
®-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both chloro and difluoro substituents. These structural features can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C10H10ClF2N |
|---|---|
分子量 |
217.64 g/mol |
IUPAC 名称 |
(2R)-2-(4-chloro-2,5-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10ClF2N/c11-7-5-8(12)6(4-9(7)13)10-2-1-3-14-10/h4-5,10,14H,1-3H2/t10-/m1/s1 |
InChI 键 |
JVRFZCCKAAAWTJ-SNVBAGLBSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2F)Cl)F |
规范 SMILES |
C1CC(NC1)C2=CC(=C(C=C2F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



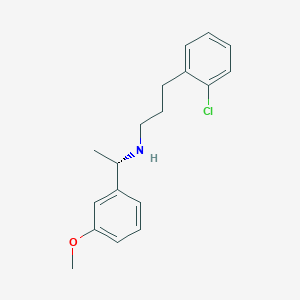


![2-(8-(Hydroxymethyl)-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B13332032.png)
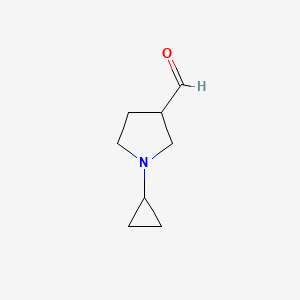
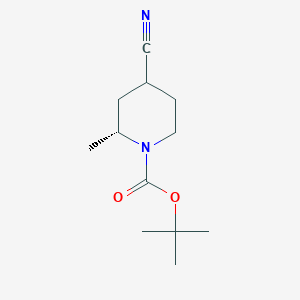
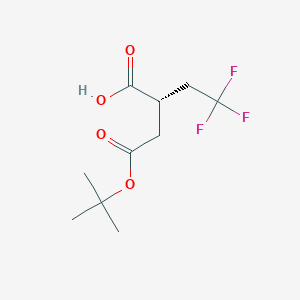
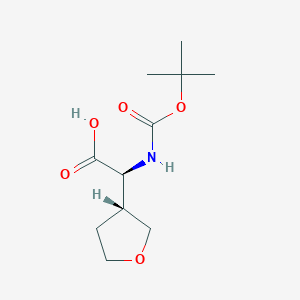
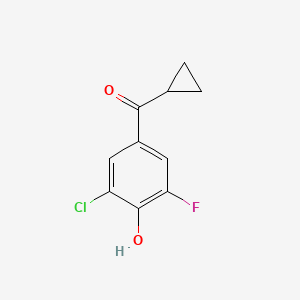
![3-[(2-Methylbutyl)amino]benzonitrile](/img/structure/B13332063.png)
![3-Azabicyclo[4.1.0]heptan-7-ol hydrochloride](/img/structure/B13332067.png)

